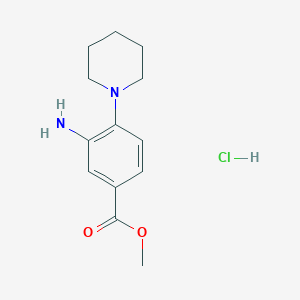
Dinonylamine hydrochloride
Overview
Description
Dinonylamine hydrochloride is a useful research compound. Its molecular formula is C18H40ClN and its molecular weight is 306.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Medical Applications in Cardiology
- In cardiology, hydrochloride compounds, such as Procaine hydrochloride, have been studied for their efficacy in stabilizing postischemic rhythm in cardiac surgery. Procaine hydrochloride was added to cardioplegia and showed promising results in reducing the need for direct current shock for ventricular fibrillation, indicating potential cardioprotective properties Sellevold, Berg, & Levang, 1995.
2. Ocular Therapeutics
- In ophthalmology, hydrochloride compounds like bepotastine besilate 1.5% ophthalmic solution and olopatadine hydrochloride 0.2% ophthalmic solution have been compared for their effectiveness in treating allergic conjunctivitis. Patient preferences indicated a higher satisfaction with bepotastine besilate 1.5% for all-day relief of ocular itching and itchy/runny nose McCabe & McCabe, 2012.
3. Psychiatric Applications
- In psychiatry, hydrochloride derivatives like ketamine hydrochloride have been studied for their potential antidepressant effects. A single dose of an N-methyl-D-aspartate (NMDA) receptor antagonist, such as ketamine hydrochloride, has shown significant improvement in depressive symptoms within 72 hours after administration Berman et al., 2000.
4. Treatment of Neurological Disorders
- In neurology, hydrochloride compounds like selegiline hydrochloride (deprenyl) have been used as adjuvant therapy in patients with Parkinson's disease treated with L-dopa. While the optimum time for its introduction into the treatment regimen remains a subject of study, it is considered safe and useful Lees, Frankel, Eatough, & Stern, 1989.
5. Dermatological Applications
- In dermatology, hydrochloride compounds like mechlorethamine hydrochloride are commonly used in the treatment of mycosis fungoides. Concerns about the adequacy of skin coverage and potential environmental contamination were studied, leading to specific alterations in instructions given to patients regarding drug application Breneman et al., 1991.
Properties
IUPAC Name |
N-nonylnonan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N.ClH/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2;/h19H,3-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWJYQJCWFCPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNCCCCCCCCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


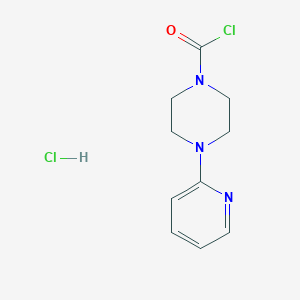
![3-(5-amino-1H-benzo[d]imidazol-2-yl)propanoic acid hydrochloride](/img/structure/B7855054.png)
![[(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]azanium;chloride](/img/structure/B7855057.png)
![3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propyl-dimethylazanium;chloride](/img/structure/B7855071.png)
![Dimethyl-[3-[[2-(pyridine-3-carbonylamino)benzoyl]amino]propyl]azanium;chloride](/img/structure/B7855077.png)
![3-[(2-Acetamidobenzoyl)amino]propyl-dimethylazanium;chloride](/img/structure/B7855083.png)
![3-([1,1'-biphenyl]-4-yl)-1H-pyrazole hydrochloride](/img/structure/B7855105.png)

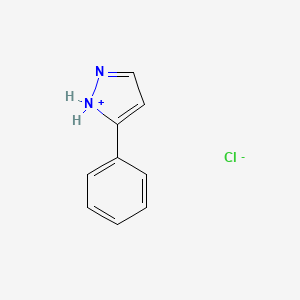

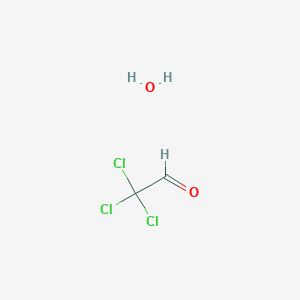
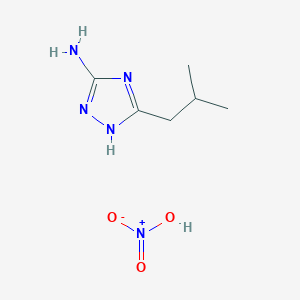
![3-(4-aminopiperidin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one dihydrochloride](/img/structure/B7855148.png)
